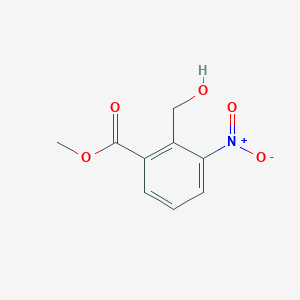![molecular formula C60H18Al2I12O15 B1145138 dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate] CAS No. 15790-05-3](/img/new.no-structure.jpg)
dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate] is a complex organoaluminum compound known for its unique structural and chemical properties This compound features a central aluminum atom coordinated with three benzoate ligands, each substituted with a xanthene moiety that is heavily iodinated
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate] typically involves the following steps:
Preparation of 2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoic acid: This intermediate is synthesized by iodination of 2-(6-oxido-3-oxoxanthen-9-yl)benzoic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Formation of the Aluminum Complex: The benzoic acid derivative is then reacted with an aluminum salt, such as aluminum chloride or aluminum nitrate, in a suitable solvent like dichloromethane or toluene. The reaction is typically carried out under reflux conditions to ensure complete coordination of the ligands to the aluminum center.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis with optimizations for yield and purity. This includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Employing crystallization, chromatography, or recrystallization methods to achieve high purity of the final product.
化学反应分析
Types of Reactions
Dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate] can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the iodine atoms or the xanthene moiety.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols.
Major Products
Oxidation Products: Higher oxidation state aluminum complexes.
Reduction Products: Reduced xanthene derivatives.
Substitution Products: Compounds with substituted iodine atoms.
科学研究应用
Chemistry
In chemistry, dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate] is used as a reagent for studying coordination chemistry and the effects of heavy halogen substitution on ligand properties.
Biology
In biological research, this compound can be used as a fluorescent probe due to the xanthene moiety, which exhibits fluorescence. The heavy iodine atoms also make it useful in imaging techniques such as X-ray crystallography and electron microscopy.
Medicine
In medicine, the compound’s unique structure and reactivity may be explored for developing diagnostic agents or therapeutic compounds, particularly in cancer research where heavy halogenated compounds are of interest.
Industry
Industrially, this compound can be used in the development of advanced materials, including catalysts and sensors, due to its robust coordination chemistry and potential electronic properties.
作用机制
The mechanism by which dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate] exerts its effects involves coordination to metal centers and interaction with biological molecules. The xanthene moiety can intercalate with DNA, while the aluminum center can coordinate with various biomolecules, affecting their function and stability.
相似化合物的比较
Similar Compounds
- Dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)benzoate]
- Dialuminium tris[2-(2,4,5,7-tetrachloro-6-oxido-3-oxoxanthen-9-yl)benzoate]
Uniqueness
Dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate] is unique due to the presence of iodine atoms, which impart distinct electronic and steric properties compared to bromine or chlorine analogs. This makes it particularly useful in applications requiring heavy atom effects, such as in imaging and catalysis.
This comprehensive overview highlights the significance and versatility of dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate] in various scientific and industrial fields
属性
CAS 编号 |
15790-05-3 |
|---|---|
分子式 |
C60H18Al2I12O15 |
分子量 |
2555.592636 |
同义词 |
dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1145055.png)

![6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro-](/img/structure/B1145070.png)

